9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)-

Description

Chemical Identity and Structure

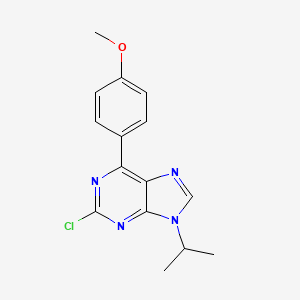

The compound 9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)- (CAS: 537802-52-1) is a synthetic purine derivative with the molecular formula C₁₅H₁₅ClN₄O and a molar mass of 302.76 g/mol . Its structure features:

- A 2-chloro substituent at position 2 of the purine core.

- A 4-methoxyphenyl group at position 5.

- An isopropyl (1-methylethyl) group at the N9 position.

Purines are biologically significant heterocycles, and modifications to their core structure often enhance pharmacological properties. This compound’s design likely aims to optimize bioactivity through strategic substitutions, particularly the chloro group (electron-withdrawing) and the 4-methoxyphenyl moiety (aromatic with methoxy electron-donating effects) .

Properties

CAS No. |

537802-52-1 |

|---|---|

Molecular Formula |

C15H15ClN4O |

Molecular Weight |

302.76 g/mol |

IUPAC Name |

2-chloro-6-(4-methoxyphenyl)-9-propan-2-ylpurine |

InChI |

InChI=1S/C15H15ClN4O/c1-9(2)20-8-17-13-12(18-15(16)19-14(13)20)10-4-6-11(21-3)7-5-10/h4-9H,1-3H3 |

InChI Key |

GRZHKSGWEIEFSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine typically involves multi-step organic reactions

Purine Core Synthesis: The purine core can be synthesized from simple starting materials such as formamide and cyanamide, which undergo cyclization to form the purine ring.

Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted purines with different functional groups.

Scientific Research Applications

2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties can be contextualized by comparing it to structurally related purine derivatives (Table 1):

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Anti-Tubercular Activity : The target compound shares structural similarities with compound 48 (), which has a 2-chloro and 4-methoxybenzyl group but differs at position 6 (furyl vs. 4-methoxyphenyl). The furyl group in 48 contributes to its potent anti-TB activity (MIC = 0.39 µg/mL), suggesting that the target’s 4-methoxyphenyl group may offer comparable or distinct interactions with bacterial targets .

- Antiviral Activity: Introduction of a 2-chloro substituent in 9-benzylpurines (e.g., compound 29) significantly enhances antiviral activity (IC₅₀ = 0.08 µM) compared to non-chlorinated analogues . This highlights the critical role of the 2-Cl group in modulating bioactivity, a feature shared with the target compound.

Pharmacological and Physicochemical Properties

Biological Activity

The compound 9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)- (CAS Number: 537802-52-1) is a purine derivative that has garnered attention for its potential biological activities, particularly against pathogenic organisms. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of approximately 302.76 g/mol . The structure includes a chloro substituent and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN4O |

| Molecular Weight | 302.76 g/mol |

| CAS Number | 537802-52-1 |

| LogP | 3.736 |

| Polar Surface Area | 52.83 Ų |

Antimicrobial Activity

Recent studies have highlighted the selective activity of this compound against Mycobacterium tuberculosis . The compound exhibits profound inhibitory effects on the growth of this pathogen, making it a potential candidate for further development in tuberculosis treatment.

- Mechanism of Action : The compound's mechanism involves intermolecular hydrogen bonding and π–π stacking , which contribute to its structural stability and interaction with biological targets .

-

Case Studies :

- A study demonstrated that the compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro, showcasing its potential as an antimycobacterial agent .

- Another investigation into similar purine derivatives indicated that modifications in the structure could enhance antimicrobial efficacy, suggesting that further chemical modifications may yield even more potent derivatives .

Research Findings

Research into the biological activity of 9H-Purine derivatives has revealed various promising results:

- Crystallographic Studies : X-ray diffraction studies have provided insights into the crystal structure of the compound, revealing two independent molecules in the asymmetric unit, which may influence its biological interactions .

- Comparative Analysis : In comparison to other purine derivatives, this compound shows enhanced selectivity against specific bacterial strains, indicating a potential for targeted therapy in infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)-9H-purine derivatives?

- Methodology : Utilize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups at the 6-position. For example, refluxing 6-chloro precursors with 4-methoxyphenylboronic acid in toluene using KCO and Pd(Ph) (12–24 hours) achieves yields up to 78% . Purify via column chromatography (EtOAc/hexane gradients). Monitor reaction progress using H NMR and confirm final structures with C NMR and high-resolution MS .

Q. How can researchers characterize the purity and structural integrity of synthesized 9H-purine derivatives?

- Methodology :

- HPLC : Ensure ≥95% purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR : Assign peaks using H, C, and 2D experiments (e.g., HMBC, COSY) to verify substituent positions. For example, a 2-chloro group deshields the C-2 carbon to ~145 ppm in C NMR .

- Mass Spectrometry : Use ESI-MS to confirm molecular ions (e.g., [M+H]) within 1 ppm accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial Activity : Determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (e.g., MIC = 0.39 µg/mL for 2-chloro derivatives) .

- Cytotoxicity : Assess mammalian cell viability via MTT assays (e.g., IC > 10 µM indicates low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-chloro, 4-methoxyphenyl) influence antimycobacterial activity?

- SAR Insights :

- The 2-chloro substituent enhances activity by improving target binding (e.g., MIC reduced from 1.56 µg/mL to 0.39 µg/mL in Mtb H37Rv) .

- 4-Methoxyphenyl groups at the 6-position increase lipophilicity, enhancing membrane penetration. Replace with electron-withdrawing groups (e.g., nitro) to study electronic effects .

- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to DNA gyrase or other targets .

Q. How should researchers address contradictory data in biological activity or synthetic yields?

- Case Study : Low yields (~30%) in lithiation/chlorination steps (e.g., synthesis of 8-chloropurines) may arise from competing side reactions. Mitigate by:

- Optimizing reaction temperature (-78°C for lithiation) .

- Using alternative chlorinating agents (e.g., NCS instead of hexachloroethane) .

Q. What mechanistic approaches elucidate the compound’s mode of action?

- Methodology :

- Enzyme Inhibition : Perform in vitro DNA polymerase inhibition assays using tritiated thymidine incorporation. Compare IC values with nebularine (a known DNA synthesis inhibitor) .

- Macrophage Uptake : Use fluorescence-labeled analogs to quantify intracellular accumulation via flow cytometry .

- Transcriptomics : Profile bacterial gene expression (RNA-seq) post-treatment to identify pathways disrupted (e.g., cell wall biosynthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.